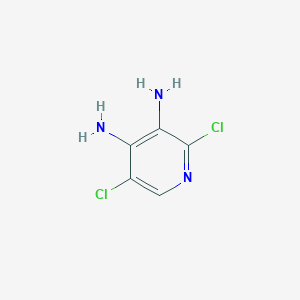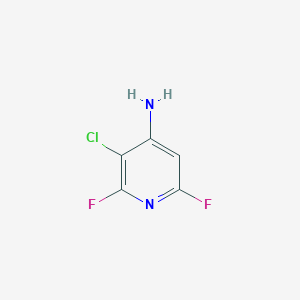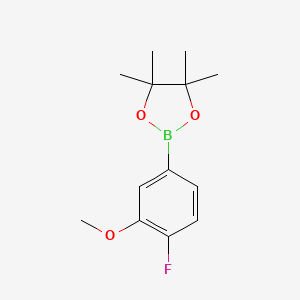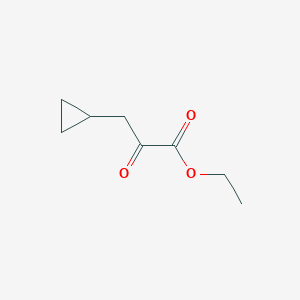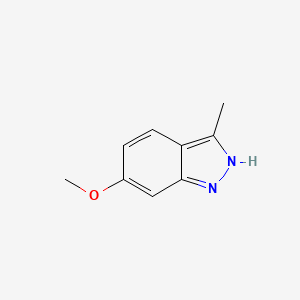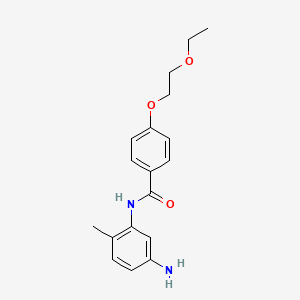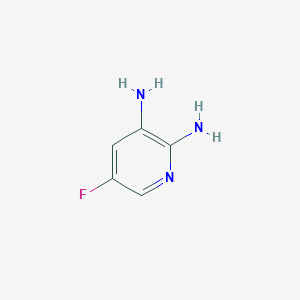
4-Methoxy-2-methylphenylhydrazine hydrochloride
描述
4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is commonly used in organic synthesis and research. The compound appears as a white to cream to pale brown or pink powder or granules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes steps such as reduction, hydrolysis, and acidification, followed by filtration or centrifugation to obtain the final product .
化学反应分析
Types of Reactions
4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
科学研究应用
4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the methyl group at the 2-position.
4-Methylphenylhydrazine hydrochloride: Similar structure but lacks the methoxy group at the 4-position.
Phenylhydrazine hydrochloride: Lacks both the methoxy and methyl groups.
Uniqueness
4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications and research studies .
属性
IUPAC Name |
(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKWIPSJGNUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
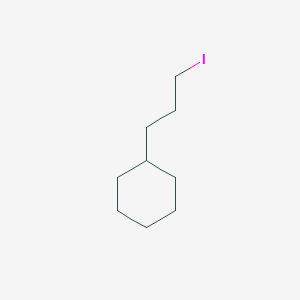
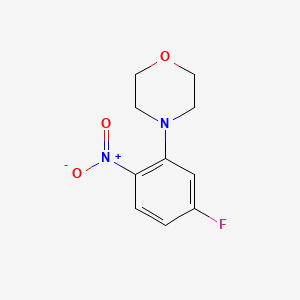
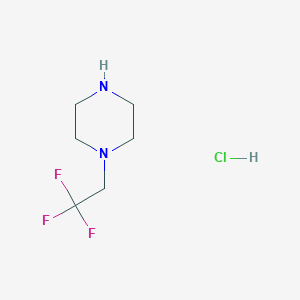
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
